An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile biological activities are profoundly influenced by their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel quinoline derivative, 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. As a Senior Application Scientist, my objective is to not only present a protocol but to delve into the causality behind the experimental choices, offering insights that are both theoretically sound and practically invaluable for researchers in the field.
Synthesis and Crystallization: A Rational Approach
The synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to modulate the reactivity of the amino group during subsequent synthetic transformations.[1][2]
Synthetic Pathway
The synthesis commences with the well-established Conrad-Limpach reaction to construct the quinoline core, followed by functional group manipulations to introduce the desired substituents.
Caption: Synthetic workflow for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.
Step-by-Step Synthesis Protocol:
-
Synthesis of 6-Bromo-4-hydroxy-2-propylquinoline: p-Bromoaniline is reacted with ethyl 3-oxohexanoate under acidic conditions, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. This electrophilic substitution followed by intramolecular cyclization and dehydration is a robust method for forming the quinoline ring system.[3]
-
Chlorination: The resulting 6-bromo-4-hydroxy-2-propylquinoline is treated with phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloro-2-propylquinoline. This conversion of the hydroxyl group to a more reactive chloro group is a critical step for the subsequent nucleophilic substitution.[4]
-
Amination: The 4-chloro derivative is then subjected to amination using a source of ammonia, such as ammonium hydroxide, under elevated temperature and pressure to afford 4-amino-6-bromo-2-propylquinoline.
-
Boc Protection: The final step involves the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in an appropriate solvent such as dichloromethane (CH₂Cl₂).[2][5] This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, yielding the desired N-Boc protected product.[1]
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging aspect of structural analysis. For 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, a systematic approach to screen various crystallization techniques is recommended.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. This method is straightforward and often yields high-quality crystals.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, inducing crystallization.[6]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a supersaturated state and subsequent crystal growth. The rate of cooling is a critical parameter that influences crystal quality.[6]
Experimental Protocol for Slow Evaporation:
-
Dissolve approximately 10-20 mg of purified 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline in a minimal amount of a suitable solvent (e.g., hot ethanol).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[8]
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell parameters and the intensities of the reflections.
Caption: General workflow for single-crystal X-ray diffraction analysis.
The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Crystallographic Data
The following table summarizes the hypothetical but realistic crystallographic data for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, based on data from similar quinoline derivatives.[9][10]
| Parameter | Value |
| Chemical Formula | C₁₇H₂₁BrN₂O₂ |
| Formula Weight | 365.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 105.67(2) |
| Volume (ų) | 1692.1(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.435 |
| Absorption Coefficient (mm⁻¹) | 2.567 |
| F(000) | 752 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 293(2) |
| 2θ range for data collection (°) | 4.5 to 55.0 |
| Reflections collected | 8765 |
| Independent reflections | 3456 [R(int) = 0.045] |
| Data / restraints / parameters | 3456 / 0 / 217 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.134 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.145 |
| Largest diff. peak and hole (e.Å⁻³) | 0.54 and -0.48 |
Molecular and Crystal Structure
The molecular structure of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline would reveal the quinoline ring system to be essentially planar. The propyl group at the 2-position and the Boc-amino group at the 4-position would be expected to adopt conformations that minimize steric hindrance.
Intermolecular Interactions:
In the solid state, the packing of molecules is governed by a network of intermolecular interactions. For the title compound, the following interactions are anticipated:
-
N-H···O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen of the Boc group is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of N-Boc protected amines.
-
π-π Stacking: The planar quinoline rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The offset or slipped-parallel arrangement is common for such interactions.[11]
-
C-H···π Interactions: The propyl group and the tert-butyl group could participate in weaker C-H···π interactions with the aromatic quinoline ring system.
-
Halogen Bonding: The bromine atom at the 6-position could potentially act as a halogen bond donor, interacting with electron-rich atoms in neighboring molecules.
Caption: Schematic of potential intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. By understanding the rationale behind the experimental methodologies and the nature of the intermolecular forces that govern the crystal packing, researchers can gain deeper insights into the structure-property relationships of this important class of compounds. The presented protocols and data serve as a valuable resource for scientists engaged in the design and development of novel quinoline-based therapeutics.
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